1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide
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Overview
Description
1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide is a compound that belongs to the benzothiazole family. Benzothiazoles are a class of heterocyclic compounds that contain a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of 1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the reaction, with dimethyl formamide as the solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Cyclization: Cyclization reactions can be performed to form additional ring structures, enhancing the compound’s biological activity
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: It has shown promise in the treatment of diseases such as tuberculosis and cancer due to its ability to inhibit specific enzymes and pathways
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis. The compound binds to the active site of the enzyme, preventing its normal function and leading to the death of the bacterial cells . Additionally, it can interact with other molecular pathways, contributing to its anticancer and antimicrobial activities.
Comparison with Similar Compounds
1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antifungal and anticancer properties.
6-Substituted benzothiazoles: These compounds exhibit a range of biological activities, including anti-inflammatory and antidiabetic effects.
Benzothiazole-based hydrazones: These derivatives have shown potential as antitubercular agents
The uniqueness of this compound lies in its specific structure, which allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-10(2)12-4-3-5-13-14(12)18-16(21-13)19-8-6-11(7-9-19)15(17)20/h3-5,10-11H,6-9H2,1-2H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIFFBJRIWCCLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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